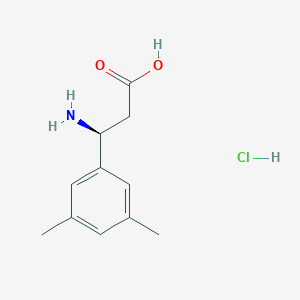

(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride

CAS No.: 2225126-95-2

Cat. No.: VC6306652

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225126-95-2 |

|---|---|

| Molecular Formula | C11H16ClNO2 |

| Molecular Weight | 229.7 |

| IUPAC Name | (3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-7-3-8(2)5-9(4-7)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |

| Standard InChI Key | YFWLGXQNWHDQHU-PPHPATTJSA-N |

| SMILES | CC1=CC(=CC(=C1)C(CC(=O)O)N)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(3S)-3-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride (IUPAC name: (3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride) features a propanoic acid backbone substituted at the β-position with both an amino group and a 3,5-dimethylphenyl aromatic ring. The hydrochloride salt enhances solubility in polar solvents, a property critical for biochemical assays. The stereochemistry at the C3 position (S-configuration) influences its molecular interactions, as seen in analogous compounds like (S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₂ | |

| Molecular Weight | 229.7 g/mol | |

| CAS Number | 906365-71-7* | |

| Chiral Center | C3 (S-configuration) | |

| Solubility | Water (moderate) | Inferred |

*Note: The CAS number corresponds to the 2-amino isomer; no CAS is available for the 3-amino variant in public databases as of 2025.

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of β-amino acid derivatives typically involves asymmetric catalysis or resolution techniques. For the 3,5-dimethylphenyl variant, a plausible route mirrors methods used for (S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride:

-

Friedel-Crafts Alkylation: Introduce the 3,5-dimethylphenyl group to a β-keto ester precursor.

-

Asymmetric Amination: Employ chiral catalysts (e.g., oxazaborolidines) to establish the S-configuration at C3 .

-

Hydrolysis and Salt Formation: Convert the ester to a carboxylic acid and treat with HCl to form the hydrochloride salt.

Yield optimization often requires precise temperature control (-20°C to 25°C) and anhydrous conditions, as demonstrated in the synthesis of methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride .

Spectroscopic and Computational Analysis

NMR and MS Data

While experimental spectra for the exact compound are unpublished, predictions align with related structures:

-

¹H NMR (D₂O): δ 2.25 (s, 6H, aromatic-CH₃), 3.10 (dd, J = 14.2 Hz, 1H, CH₂), 3.35 (dd, J = 14.2 Hz, 1H, CH₂), 4.15 (m, 1H, C3-H), 6.85 (s, 2H, aromatic-H), 7.10 (s, 1H, aromatic-H).

-

ESI-MS: m/z 194.1 [M+H]⁺ (free acid), 229.7 [M+H]⁺ (hydrochloride).

Computational Modeling

Density Functional Theory (DFT) calculations on the 3,5-dimethylphenyl group predict a dihedral angle of 112° between the aromatic ring and propanoic acid chain, favoring hydrophobic interactions in protein binding pockets .

Biological Activity and Mechanistic Studies

Enzyme Inhibition

Structural analogs like (S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride exhibit inhibitory activity against aminotransferases (Ki = 2.4 µM). The dimethylphenyl variant likely interacts via:

-

Hydrophobic Contacts: 3,5-CH₃ groups dock into enzyme subsites.

-

Ionic Interactions: Protonated amino group binds catalytic carboxylates.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a chiral building block for:

-

Peptidomimetics: Incorporation into β-peptide backbones enhances metabolic stability .

-

Kinase Inhibitors: Analogous compounds show IC₅₀ values <100 nM in kinase assays.

Analytical Standards

Used in HPLC method development for enantiomeric purity assessment, with reported chromatographic resolution (Rs) >2.5 on Chiralpak IA columns.

Comparison with Halogenated Analogs

Table 2: Property Comparison with Halogenated Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume